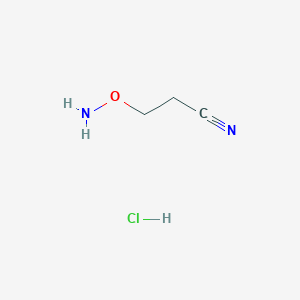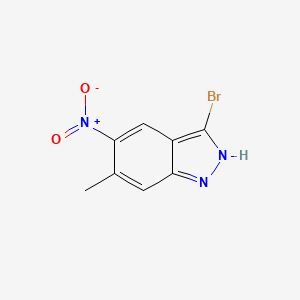![molecular formula C8H5BrN2O2 B1292650 Acide 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylique CAS No. 1000340-36-2](/img/structure/B1292650.png)
Acide 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylique
Vue d'ensemble
Description
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Applications De Recherche Scientifique
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of kinase inhibitors and other pharmacologically active compounds.
Biological Studies: Investigated for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Chemical Biology: Used in the development of chemical probes to study biological processes.
Mécanisme D'action
Target of Action
The primary targets of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid inhibits this process by binding to FGFRs, thereby preventing their activation and subsequent downstream signaling .
Biochemical Pathways
The compound’s action affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially slowing tumor growth and progression .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment .
Analyse Biochimique
Biochemical Properties
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with fibroblast growth factor receptors (FGFRs), where it acts as an inhibitor. This compound has shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range . The inhibition of FGFRs by 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can lead to the suppression of downstream signaling pathways involved in cell proliferation and survival.
Cellular Effects
The effects of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. For instance, in breast cancer 4T1 cells, it significantly reduces cell viability and promotes programmed cell death . Additionally, 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival .
Molecular Mechanism
At the molecular level, 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid exerts its effects through specific binding interactions with target biomolecules. It binds to the ATP-binding pocket of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, blocking the activation of downstream signaling cascades. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins involved in cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in animal models are dose-dependent. At lower doses, it effectively inhibits tumor growth and reduces cancer cell proliferation without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall efficacy and toxicity. Additionally, it may affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific compartments or organelles, depending on its physicochemical properties and interactions with intracellular proteins . The compound’s distribution within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is crucial for its activity and function. It may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes and signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves the bromination of pyrrolo[2,3-b]pyridine-3-carboxylic acid. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Derivatives: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Uniqueness
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens .
Propriétés
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-10-7-6(5)4(3-11-7)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEPFCDRFZLRGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646884 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-36-2 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)









